2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
The compound 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a cycloheptylcarbamoyl methyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. Its synthesis likely involves Hantzsch thiazole formation, followed by alkylation and amidation steps, as seen in structurally related compounds (e.g., ).
Key structural attributes:
Properties
IUPAC Name |
N-cycloheptyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S2/c21-14-7-9-16(10-8-14)23-19(26)13-28-20-24-17(12-27-20)11-18(25)22-15-5-3-1-2-4-6-15/h7-10,12,15H,1-6,11,13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHNUYAWFIVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and cycloheptyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiazole-containing molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Acetamides
(a) N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14)
- Structure : Lacks the sulfanyl bridge and cycloheptylcarbamoyl group; instead, it has a 3-chloro-4-fluorophenyl substituent directly on the thiazole.
- Synthesis: Prepared via Hantzsch thiazole synthesis using 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone and thiourea .
- Key Difference : Simpler substitution pattern reduces lipophilicity (clogP ~2.5 estimated) compared to the target compound (clogP likely >3.5 due to cycloheptyl group).
(b) N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d)
- Structure: Integrates a triazole-quinoxaline hybrid via a methyloxy linker, appended to the acetamide .
Triazole- and Thiadiazole-Based Analogs
(a) 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Structure : Combines triazole and benzothiazole systems with chlorophenyl and methoxyphenyl groups .
- Key Difference : The triazole core may enhance π-π stacking interactions in target binding compared to the thiazole in the target compound.
(b) 2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Fluorophenyl-Substituted Acetamides
(a) N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (13m)
(b) 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
Critical Analysis
- Lipophilicity : The target compound’s cycloheptylcarbamoyl group likely increases clogP, which could hinder solubility but improve blood-brain barrier penetration.
- Synthetic Complexity : The sulfanyl-thiazole scaffold requires multi-step synthesis (cf. ), whereas triazole derivatives () may offer simpler routes.
- Biological Potential: Fluorophenyl and thiazole motifs are prevalent in kinase inhibitors (e.g., GSK735826A in ), suggesting the target compound could share similar mechanisms.
Biological Activity
The compound 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that belongs to a class of thiazole derivatives. Its unique molecular structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 320.40 g/mol. The structure features a thiazole ring, a cycloheptylcarbamoyl group, and a fluorophenyl acetamide moiety, which may contribute to its biological activities.
Research on similar thiazole derivatives indicates that they may interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : Compounds with thiazole structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been observed, influencing signaling pathways related to pain and inflammation.
- Antimicrobial Activity : Thiazole derivatives often exhibit antimicrobial properties, potentially through disruption of cell wall synthesis or interference with nucleic acid metabolism.
Biological Activity
The biological activities associated with 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; potential use in infections. |
| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic use in chronic inflammation. |
| Anticancer | Preliminary studies suggest cytotoxic effects on certain cancer cell lines. |
| Enzyme inhibition | Inhibits specific enzymes linked to metabolic disorders. |
Case Studies
- Anticancer Activity : A study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Properties : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of growth in several strains, indicating its potential as a new antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide:
| Parameter | Value/Description |
|---|---|
| Solubility | High solubility in polar solvents; favorable for oral bioavailability. |
| Half-life | Preliminary estimates suggest a half-life suitable for once-daily dosing. |
| Metabolism | Primarily metabolized by liver enzymes; further studies needed for clarity. |
Q & A
Basic Question: What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions, including thiazole ring formation, carbamoylation, and sulfanyl-acetamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility and reaction rates .
- Temperature control : Thiazole cyclization typically requires 80–100°C, while carbamoylation proceeds at room temperature to avoid side reactions .
- Catalysts : Triethylamine or DMAP can accelerate acylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Basic Question: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 493.4 for C21H23FN4O2S2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
Basic Question: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition at 10–100 µM concentrations) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Question: What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-response curves : Validate activity across a wider concentration range (e.g., 0.1–100 µM) to identify false positives/negatives .
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out non-specific binding .
- Structural analogs : Compare activity of derivatives to isolate pharmacophoric groups (e.g., cycloheptylcarbamoyl vs. methyl substitutions) .
Advanced Question: How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., COX-2 active site; sulfanyl group forms H-bonds with Arg120) .
- Biochemical assays :
- Enzyme kinetics : Measure Km and Vmax shifts to identify competitive/non-competitive inhibition .
- Western blotting : Assess downstream signaling proteins (e.g., p38 MAPK phosphorylation) .
Advanced Question: What methodologies support structure-activity relationship (SAR) analysis for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl; cycloheptyl → cyclopentyl) and test activity .
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
- Crystallography : Obtain single-crystal X-ray data (e.g., CCDC deposition) to correlate conformation with activity .
Advanced Question: How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Methodological Answer:
- Animal models : Administer 10 mg/kg (oral/i.v.) to rodents; collect plasma at 0, 1, 3, 6, 12, 24h .
- LC-MS/MS analysis : Quantify plasma concentrations (LLOQ: 1 ng/mL) to calculate AUC, t1/2, and bioavailability .
- Metabolite ID : Use hepatocyte incubations + HR-MS to identify phase I/II metabolites (e.g., hydroxylation at thiazole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
